molecular formula C7H16N2 B13221181 [(1-Methylcyclopentyl)methyl]hydrazine

[(1-Methylcyclopentyl)methyl]hydrazine

Cat. No.: B13221181
M. Wt: 128.22 g/mol
InChI Key: UYOGMEILJBYMQF-UHFFFAOYSA-N
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Description

[(1-Methylcyclopentyl)methyl]hydrazine is a chemical compound with the molecular formula C7H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylcyclopentyl)methyl]hydrazine typically involves the reaction of cyclopentylmethyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylmethyl chloride+HydrazineThis compound\text{Cyclopentylmethyl chloride} + \text{Hydrazine} \rightarrow \text{this compound} Cyclopentylmethyl chloride+Hydrazine→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylcyclopentyl)methyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylmethyl ketone, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

[(1-Methylcyclopentyl)methyl]hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Methylcyclopentyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simpler derivative with a broader range of applications.

    Phenylhydrazine: Known for its use in the synthesis of indoles.

    Methylhydrazine: Used in rocket propellants and as a reagent in organic synthesis.

Uniqueness

[(1-Methylcyclopentyl)methyl]hydrazine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its cyclopentyl ring provides steric hindrance, influencing its behavior in chemical reactions compared to simpler hydrazine derivatives.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1-methylcyclopentyl)methylhydrazine

InChI

InChI=1S/C7H16N2/c1-7(6-9-8)4-2-3-5-7/h9H,2-6,8H2,1H3

InChI Key

UYOGMEILJBYMQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CNN

Origin of Product

United States

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